molecular formula C19H22N4O2S B4174843 4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide

4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No. B4174843
M. Wt: 370.5 g/mol
InChI Key: RIBKRDASHULDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide, commonly known as 'DMNP' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMNP is a piperazine derivative with a thioamide functional group that makes it a potent inhibitor of certain enzymes.

Mechanism of Action

DMNP exerts its inhibitory effects on enzymes by binding to their active sites and forming stable complexes. The thioamide functional group in DMNP is responsible for this binding. The inhibition of acetylcholinesterase and butyrylcholinesterase by DMNP leads to an increase in the levels of acetylcholine and butyrylcholine in the synaptic cleft, which can have various physiological effects. The inhibition of carbonic anhydrase by DMNP can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance in the body.
Biochemical and Physiological Effects:
DMNP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and butyrylcholine in the brain, which can have cognitive and memory-enhancing effects. DMNP has also been found to induce apoptosis in cancer cells and inhibit their growth. It has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DMNP has several advantages and limitations for lab experiments. Its potent inhibitory effects on enzymes make it a valuable tool for studying the functions of these enzymes. DMNP can also be used as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. However, DMNP has some limitations, including its toxicity and potential side effects. It is important to use DMNP in appropriate concentrations and with proper safety measures.

Future Directions

There are several future directions for the research on DMNP. One potential direction is to study its effects on other enzymes and their functions. DMNP can also be used in combination with other compounds to enhance its effects and reduce its toxicity. Another direction is to study the potential applications of DMNP in drug development and disease treatment. DMNP can also be used as a tool for studying the biochemical and physiological effects of enzyme inhibition. Further research is needed to fully understand the potential of DMNP in various fields of research.
Conclusion:
DMNP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a potent inhibitor of certain enzymes and has been studied for its antiproliferative and anticancer properties. DMNP has several advantages and limitations for lab experiments, and its future directions include studying its effects on other enzymes, its potential applications in drug development and disease treatment, and its use as a tool for studying enzyme inhibition. Further research is needed to fully understand the potential of DMNP in various fields of research.

Scientific Research Applications

DMNP has been extensively studied for its potential applications in various fields of research. It has been found to be a potent inhibitor of certain enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. DMNP has also been studied for its antiproliferative and anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit their growth.

properties

IUPAC Name

4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-14-3-8-18(15(2)13-14)21-9-11-22(12-10-21)19(26)20-16-4-6-17(7-5-16)23(24)25/h3-8,13H,9-12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBKRDASHULDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
4-(2,4-dimethylphenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.